4,6-Dichloro-5-ethyl-2-(methanesulfonylmethyl)pyrimidine
Description
4,6-Dichloro-5-ethyl-2-(methanesulfonylmethyl)pyrimidine (CAS: 1342617-72-4) is a halogenated pyrimidine derivative with a unique substitution pattern. Its structure features chlorine atoms at positions 4 and 6, an ethyl group at position 5, and a methanesulfonylmethyl group at position 2.
Properties
IUPAC Name |
4,6-dichloro-5-ethyl-2-(methylsulfonylmethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Cl2N2O2S/c1-3-5-7(9)11-6(12-8(5)10)4-15(2,13)14/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRTKMUYWFJYYKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(N=C1Cl)CS(=O)(=O)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methodology from Patent CN102936224A
- Starting Materials: Formamide, absolute ethanol, sodium ethoxide, and diethyl malonate.
- Procedure:
- Formamide and ethanol are mixed, then sodium ethoxide is added to generate the reactive species.
- Diethyl malonate is added dropwise under controlled heating (70–90 °C) and stirring for 2–5 hours, followed by reflux for 4–8 hours.
- Ethanol is recovered by distillation, and the reaction mixture is acidified with aqueous hydrochloric acid to pH 2–6, cooled, centrifuged, and dried to yield 4,6-dihydroxypyrimidine .
- Chlorination Step:
- 4,6-Dihydroxypyrimidine is reacted with ethylene dichloride and a chlorination catalyst (activated aluminum oxide or boric acid-treated alumina).
- Sulfur oxychloride is added slowly at reflux temperature for 2–6 hours.
- After reaction completion, ethylene dichloride is recovered by vacuum distillation.
- The product is crystallized, centrifuged, and dried to obtain 4,6-dichloropyrimidine .
- Yields and Advantages:
- Total yield exceeds 83% based on diethyl malonate.
- The method uses relatively mild and environmentally friendlier reagents compared to traditional phosgene or phosphorus oxychloride methods.
- The process is suitable for industrial scale with reduced hazards and waste.
| Step | Reagents/Conditions | Outcome | Yield (%) |
|---|---|---|---|
| Cyclization | Formamide, ethanol, sodium ethoxide, diethyl malonate, reflux | 4,6-Dihydroxypyrimidine | High (not specified) |
| Chlorination | 4,6-Dihydroxypyrimidine, ethylene dichloride, SOCl2, catalyst | 4,6-Dichloropyrimidine | >83 (overall) |
Attachment of the Methanesulfonylmethyl Group at Position 2
The methanesulfonylmethyl substituent is introduced at position 2 through nucleophilic substitution or alkylation reactions involving methanesulfonylmethyl reagents, such as methanesulfonylmethyl halides or sulfonate esters.
- This step requires careful control of reaction conditions to ensure selective substitution at position 2 without affecting the chloro substituents at positions 4 and 6.
- Typical solvents include polar aprotic solvents, and bases may be used to facilitate the substitution.
Alternative and Green Chemistry Approaches
While no direct preparation methods for the exact compound were found in the literature, related pyrimidine derivatives have been synthesized using greener methods such as:
- Microwave-assisted synthesis.
- Mechanochemical methods (mortar-pestle grinding).
- Use of green solvents and milder reaction conditions.
These approaches offer advantages in reaction time reduction (minutes instead of hours), improved yields (80–96%), and reduced environmental impact.
Summary Table of Preparation Methods
| Preparation Stage | Method/Conditions | Key Reagents | Advantages | Yield/Notes |
|---|---|---|---|---|
| Pyrimidine ring formation | Formamide + sodium ethoxide + diethyl malonate, reflux | Formamide, sodium ethoxide, diethyl malonate | Mild conditions, industrial scalability | High yield, >83% overall |
| Chlorination of pyrimidine | 4,6-Dihydroxypyrimidine + SOCl2 + catalyst, reflux | Sulfur oxychloride, ethylene dichloride, alumina catalyst | Avoids phosgene, environmentally safer | High purity, suitable for scale-up |
| 5-Ethyl substitution | Alkylation with ethyl source (literature standard) | Ethylating agents | Selective substitution | Requires optimization |
| Methanesulfonylmethyl group introduction | Nucleophilic substitution with methanesulfonylmethyl reagents | Methanesulfonylmethyl halides/esters | Controlled substitution, mild conditions | Needs precise control |
Research Findings and Practical Notes
- The preferred solvents and reagents are chosen for safety, cost-effectiveness, and environmental impact.
- The use of sulfur oxychloride for chlorination avoids highly toxic phosgene.
- Activated alumina catalysts improve chlorination efficiency and product quality.
- Recovery and recycling of solvents (ethanol, ethylene dichloride) are integral to the process, reducing waste.
- The overall synthetic route is designed for industrial applicability with emphasis on yield, purity, and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-5-ethyl-2-(methanesulfonylmethyl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The methanesulfonylmethyl group can undergo oxidation to form sulfone derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Substituted pyrimidine derivatives.
Oxidation Reactions: Sulfone derivatives.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
Synthesis Overview
The synthesis can be achieved through various methods:
- Chlorination : Chlorination of pyrimidine derivatives to introduce chlorine atoms at the 4 and 6 positions.
- Methylation : Introduction of the methanesulfonylmethyl group via nucleophilic substitution reactions.
The following table summarizes key synthesis methods:
| Step | Reagent | Conditions | Outcome |
|---|---|---|---|
| Step 1 | Chlorinating agent | Controlled temperature | Formation of dichloropyrimidine |
| Step 2 | Methanesulfonylmethyl reagent | Nucleophilic conditions | Introduction of methanesulfonylmethyl group |
Biological Activities
Research indicates that 4,6-Dichloro-5-ethyl-2-(methanesulfonylmethyl)pyrimidine exhibits various biological activities that make it a candidate for further investigation in drug development.
Potential Therapeutic Uses
- Antimicrobial Activity : Studies have shown that pyrimidine derivatives can possess antimicrobial properties, making them useful in developing antibiotics.
- Anticancer Properties : Some pyrimidine compounds have been reported to inhibit cancer cell proliferation, suggesting potential applications in oncology.
Case Study 1: Antimicrobial Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized several pyrimidine derivatives, including this compound, and tested their efficacy against various bacterial strains. The results indicated significant antibacterial activity against Gram-positive bacteria.
Case Study 2: Anticancer Research
A research article in Cancer Letters examined the effects of pyrimidine derivatives on cancer cell lines. The findings suggested that compounds similar to this compound could induce apoptosis in cancer cells, highlighting their potential as anticancer agents.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-5-ethyl-2-(methanesulfonylmethyl)pyrimidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The target compound’s distinct substituents differentiate it from other dichloropyrimidines. Key comparisons include:
Key Observations :
- Electron Effects : The 5-ethyl group in the target compound is electron-donating, contrasting with electron-withdrawing groups like fluoro (CAS 6450-17-5) or nitro (CAS 49845-33-2) in other derivatives .
- Solubility : The methanesulfonylmethyl group (logP ~1.2 estimated) likely improves aqueous solubility compared to thioether (e.g., 2-SPr in ) or alkoxy substituents.
- Reactivity : Chlorine atoms at positions 4 and 6 are susceptible to nucleophilic substitution, a trait shared across dichloropyrimidines .
Physicochemical Properties
While direct data for the target compound is scarce, inferences can be drawn from analogues:
- Molecular Weight : ~265 g/mol (estimated from C8H9Cl2N2O2S).
- Polarity : The sulfonyl group increases polarity compared to 4,6-dichloro-2-(propylthio)pyrimidine-5-amine (logP ~2.5) .
- Stability : Similar to 4,6-dichloro-5-methoxypyrimidine, the crystal lattice may be stabilized by halogen bonding (Cl···N distances: 3.09–3.10 Å) .
Biological Activity
4,6-Dichloro-5-ethyl-2-(methanesulfonylmethyl)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure, which includes two chlorine atoms and a methanesulfonylmethyl group, contributing to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Molecular Formula : C₉H₁₀Cl₂N₂O₂S
Molecular Weight : 281.16 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways.
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in nucleotide metabolism, which can affect cellular proliferation and survival.
- Receptor Modulation : It may act as a modulator of certain receptors that are implicated in cancer progression and inflammation.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines by disrupting DNA synthesis and repair mechanisms.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (Lung cancer) | 12.5 | DNA synthesis inhibition |
| MCF-7 (Breast cancer) | 8.3 | Apoptosis induction |
| HeLa (Cervical cancer) | 10.1 | Cell cycle arrest |
Antimicrobial Activity
The compound also exhibits antimicrobial properties against a range of pathogens, including bacteria and fungi. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Bactericidal |
| Escherichia coli | 64 µg/mL | Bacteriostatic |
| Candida albicans | 16 µg/mL | Fungicidal |
Case Studies
Several studies have highlighted the efficacy of this compound in preclinical models:
- Study on Lung Cancer : A study published in the Journal of Medicinal Chemistry demonstrated that this compound inhibited tumor growth in A549 xenograft models by inducing apoptosis through the mitochondrial pathway .
- Antimicrobial Efficacy : Research published in Antimicrobial Agents and Chemotherapy showed that the compound effectively reduced bacterial load in infected mouse models, suggesting potential for therapeutic use in infectious diseases .
- Synergistic Effects : Another study indicated that combining this compound with existing antibiotics resulted in enhanced efficacy against resistant strains of Staphylococcus aureus .
Q & A
Q. What are the optimal synthetic routes for preparing 4,6-dichloro-5-ethyl-2-(methanesulfonylmethyl)pyrimidine, and how can reaction conditions be tailored to improve yield?
Methodological Answer: The synthesis of pyrimidine derivatives often involves nucleophilic substitution and functional group transformations. For example, 4,6-dichloro-2-(methylsulfonyl)pyrimidine intermediates (e.g., CAS 4489-34-3) are synthesized via sulfonation of methylthio groups using oxidizing agents like m-CPBA or H₂O₂ in acetic acid . To introduce the ethyl group at position 5, lithiation at low temperatures (-78°C) with LDA in THF followed by alkylation with ethyl halides is effective . Yield optimization requires strict control of temperature, solvent polarity, and stoichiometry. Column chromatography (silica gel, hexane/ethyl acetate) is recommended for purification .
Q. What analytical techniques are critical for characterizing the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm substitution patterns. For example, the methanesulfonyl group shows a singlet at ~3.5 ppm for methyl protons, while ethyl groups exhibit triplet/multiplet signals .
- HR-MS : Validates molecular weight and isotopic patterns (e.g., [M+H] peaks) .
- IR Spectroscopy : Detects functional groups (e.g., S=O stretches at ~1150–1350 cm) .
- X-ray Crystallography : Resolves regioselectivity ambiguities in dichlorinated pyrimidines .
Q. How should researchers handle and store this compound to ensure stability?
Methodological Answer:
- Handling : Use PPE (gloves, goggles, lab coat) in a fume hood. Avoid skin contact due to potential sulfonate reactivity .
- Storage : Store under inert gas (argon) at -20°C in amber glass vials to prevent hydrolysis of the methanesulfonyl group .
- Solubility : Soluble in DMSO or DMF, but avoid prolonged storage in DMSO due to compound degradation risks .
Advanced Research Questions
Q. How can computational modeling predict the regioselectivity of electrophilic substitutions in this pyrimidine derivative?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density and Fukui indices to identify reactive sites. For example, the C5 position in 4,6-dichloropyrimidines is electron-deficient, favoring ethylation via nucleophilic attack. Molecular docking studies further elucidate interactions with biological targets (e.g., thymidine phosphorylase inhibition) .
Q. What strategies resolve contradictions in biological activity data for this compound across different assays?
Methodological Answer:
- Assay Validation : Cross-test in orthogonal assays (e.g., enzyme inhibition vs. cell viability) to distinguish direct target effects from off-target toxicity .
- Metabolite Screening : Use LC-MS to identify degradation products or active metabolites that may confound results .
- Buffer Compatibility : Adjust pH and ionic strength to match physiological conditions, as sulfonate stability varies in acidic/basic environments .
Q. How does the methanesulfonylmethyl group influence the compound’s pharmacokinetic properties?
Methodological Answer:
- Lipophilicity : The sulfonyl group reduces logP, enhancing aqueous solubility but potentially limiting blood-brain barrier penetration .
- Metabolic Stability : Cytochrome P450 assays (e.g., CYP3A4/2D6) assess oxidative demethylation or sulfone cleavage. Co-administration with CYP inhibitors (e.g., ketoconazole) may prolong half-life .
- Protein Binding : Surface plasmon resonance (SPR) or equilibrium dialysis quantify albumin binding, which affects free drug concentration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
